

# 1H-Indazole-3-Carbaldehyde IUPAC name and synonyms

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## Compound of Interest

Compound Name: 1H-Indazole-3-Carbaldehyde

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An In-Depth Technical Guide to **1H-Indazole-3-Carbaldehyde**: Nomenclature, Synthesis, and Applications in Drug Discovery

## Authored by a Senior Application Scientist

### Abstract

This technical guide provides a comprehensive analysis of **1H-Indazole-3-Carbaldehyde** (CAS No: 5235-10-9), a pivotal heterocyclic building block in modern synthetic and medicinal chemistry. We delve into its formal nomenclature, physicochemical properties, and critically, its synthetic pathways, with a focus on field-proven, high-yield protocols. The narrative emphasizes the compound's strategic importance, stemming from the indazole core's role as a privileged pharmacophore and a bioisostere of indole.[1] The guide details the reactivity of its aldehyde functional group and its application as a key intermediate in the synthesis of numerous biologically active compounds, including marketed kinase inhibitors.[1][2] Detailed experimental protocols, spectroscopic data for structural verification, and safety guidelines are provided to equip researchers, scientists, and drug development professionals with the technical knowledge required for its effective utilization.

## Introduction: The Strategic Importance of the Indazole Scaffold

The indazole structural motif has emerged as a cornerstone in the development of contemporary bioactive compounds, particularly in the design of protein kinase inhibitors.[3]

Unlike its bioisostere, indole, the indazole ring system features two adjacent nitrogen atoms, which enhance its ability to form strong hydrogen bond donor-acceptor interactions within the hydrophobic pockets of target proteins.[1] This unique characteristic has cemented its status as a "privileged scaffold" in medicinal chemistry.

At the heart of functionalizing this scaffold is **1H-Indazole-3-Carbaldehyde**. This compound is not merely a reagent but a strategic precursor for creating diverse libraries of 3-substituted indazole derivatives. The aldehyde group at the C3 position serves as a versatile chemical handle, enabling a wide array of subsequent transformations.[4] Its application has directly contributed to the discovery of potent therapeutics, including the FDA-approved tyrosine kinase inhibitors Axitinib (Inlyta®) and Pazopanib (Votrient®), underscoring its profound impact on drug development.[1]

## Nomenclature and Chemical Identity

Correctly identifying a chemical entity is fundamental for reproducible science. The standard nomenclature and key identifiers for this compound are outlined below.

- IUPAC Name: 2H-indazole-3-carbaldehyde[5]
- Common Name: **1H-Indazole-3-Carbaldehyde**
- Synonyms: 1H-Indazole-3-carboxaldehyde, 3-Indazolecarbaldehyde, 3-Formyl-1H-indazole[2][5][6]

**Table 1: Core Compound Identifiers**

Identifier	Value	Source(s)
CAS Number	5235-10-9	[2][5][7]
Molecular Formula	C <sub>8</sub> H <sub>6</sub> N <sub>2</sub> O	[2][5]
Molecular Weight	146.15 g/mol	[2][5]
PubChem CID	11367068	[2][5]
MDL Number	MFCD04972468	[2][8]

## Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical properties is critical for its handling, storage, and use in reactions. The spectroscopic data serve as a benchmark for quality control and reaction monitoring.

**Table 2: Physicochemical Properties**

Property	Value	Source(s)
Appearance	White or pale yellow crystalline solid/powder	[2][9]
Melting Point	131-132 °C or 141 °C	[1][9]
Boiling Point	358.3 ± 15.0 °C (Predicted)	[9]
Density	1.368 ± 0.06 g/cm <sup>3</sup> (Predicted)	[9]
Storage Conditions	Store at 0-8 °C under inert gas (Nitrogen or Argon)	[2][9]

## Spectroscopic Data for Structural Confirmation

The following data, reported for material synthesized via indole nitrosation, provide a reliable reference for structural verification.[1]

- <sup>1</sup>H NMR (300 MHz, DMSO-d<sub>6</sub>): δ 14.17 (brs, 1H, NH), 10.20 (s, 1H, CHO), 8.14 (d, J = 8.5 Hz, 1H), 7.70 (d, J = 8.5 Hz, 1H), 7.49 (dt, J = 7.0, 1.0 Hz, 1H), 7.37 (dt, J = 7.0, 1.0 Hz, 1H). [1]
- <sup>13</sup>C NMR (75 MHz, DMSO-d<sub>6</sub>): δ 187.4, 143.4, 141.1, 127.3, 123.8, 120.7, 120.2, 111.2.[1]
- IR (neat): ν = 3254, 3174, 1671, 1458, 1331, 1251, 1092, 792, 739 cm<sup>-1</sup>. [1]
- HRMS (ESI-): m/z calculated for C<sub>8</sub>H<sub>5</sub>N<sub>2</sub>O [M - H]<sup>-</sup> 145.0390, found: 145.0402.[1]

## Synthesis Protocol: Nitrosation of Indole

While several synthetic routes exist, the nitrosation of indole derivatives stands out as a highly efficient and generalizable method for producing **1H-indazole-3-carbaldehydes** in high yields. [1][3] This procedure is advantageous due to its mild reaction conditions, which tolerate a wide range of functional groups on the indole starting material.[3]

**Causality of the Method:** The reaction proceeds via the formation of a nitrosating agent (e.g., from  $\text{NaNO}_2$  and  $\text{HCl}$ ) which attacks the electron-rich C3 position of the indole ring. A subsequent rearrangement and tautomerization cascade leads to the stable indazole-3-carbaldehyde product. The use of reverse addition (adding the indole solution to the nitrosating mixture) under slightly acidic conditions is critical to minimize side reactions and maximize yield.[1]

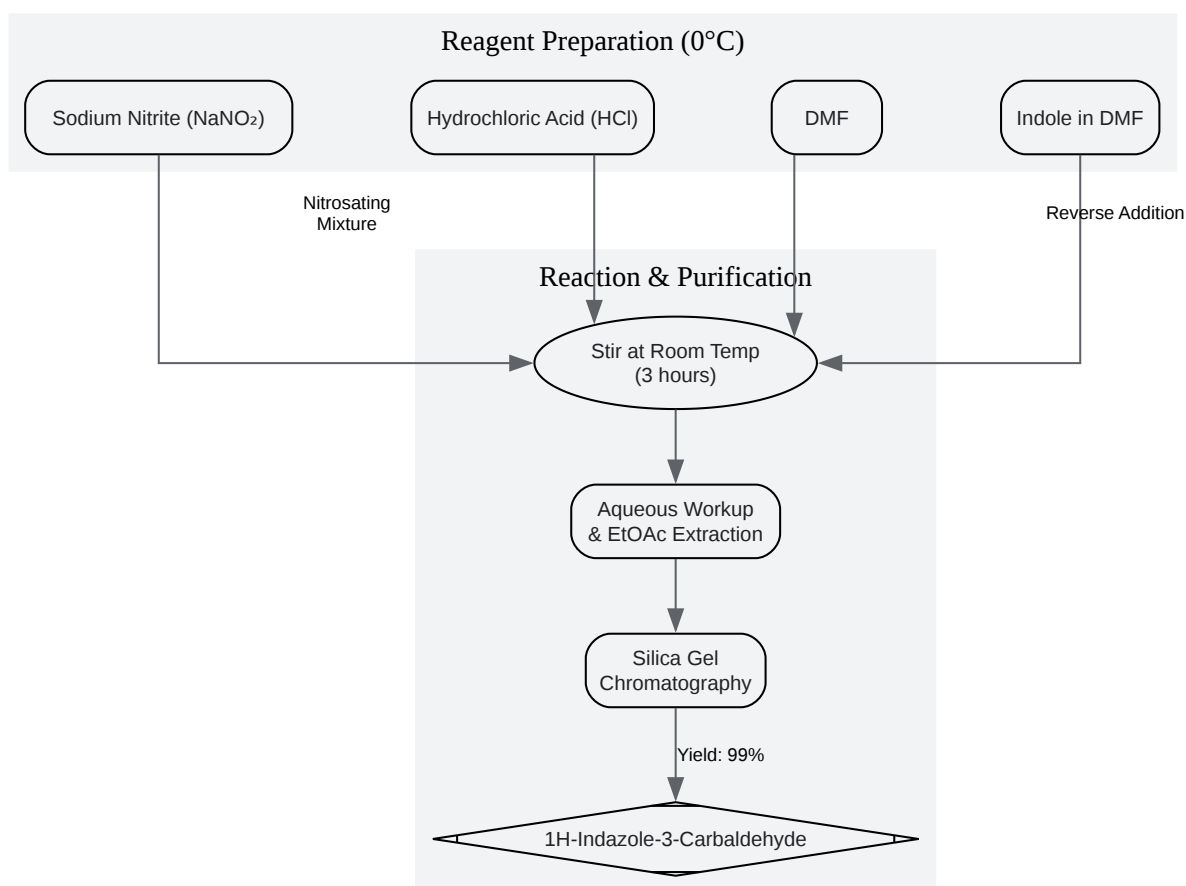
## Detailed Experimental Protocol

This protocol is adapted from the optimized procedure reported by Bonhomme et al. in RSC Advances.[1]

- **Preparation of Nitrosating Mixture:** In a flask cooled to 0 °C, prepare a solution of sodium nitrite ( $\text{NaNO}_2$ , 8 equivalents) in deionized water. Slowly add 2 N aqueous hydrochloric acid ( $\text{HCl}$ , 7 equivalents). Maintain the mixture under an inert atmosphere (Argon or Nitrogen) for 10 minutes. Add dimethylformamide (DMF).
- **Indole Addition:** Prepare a separate solution of the starting indole (1 equivalent) in DMF.
- **Reaction Execution:** Add the indole solution to the nitrosating mixture at 0 °C.
- **Reaction Progression:** Allow the reaction to stir at room temperature. For the synthesis of the parent **1H-indazole-3-carbaldehyde** from indole, the reaction is typically complete within 3 hours.[1] Monitor the reaction progress using Thin-Layer Chromatography (TLC).
- **Workup:** Upon completion, perform an aqueous workup. Extract the mixture three times with a suitable organic solvent, such as ethyl acetate ( $\text{EtOAc}$ ). Wash the combined organic layers with brine.
- **Purification:** Dry the organic phase over anhydrous magnesium sulfate ( $\text{MgSO}_4$ ), filter, and concentrate under reduced pressure. Purify the resulting crude product by column

chromatography on silica gel (e.g., eluting with a petroleum ether/EtOAc gradient) to yield the pure **1H-indazole-3-carbaldehyde** as a white solid.[1]

## Diagram 1: Synthesis Workflow via Indole Nitrosation



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Caption: Optimized synthesis of **1H-Indazole-3-Carbaldehyde**.

## Applications in Medicinal Chemistry and Drug Development

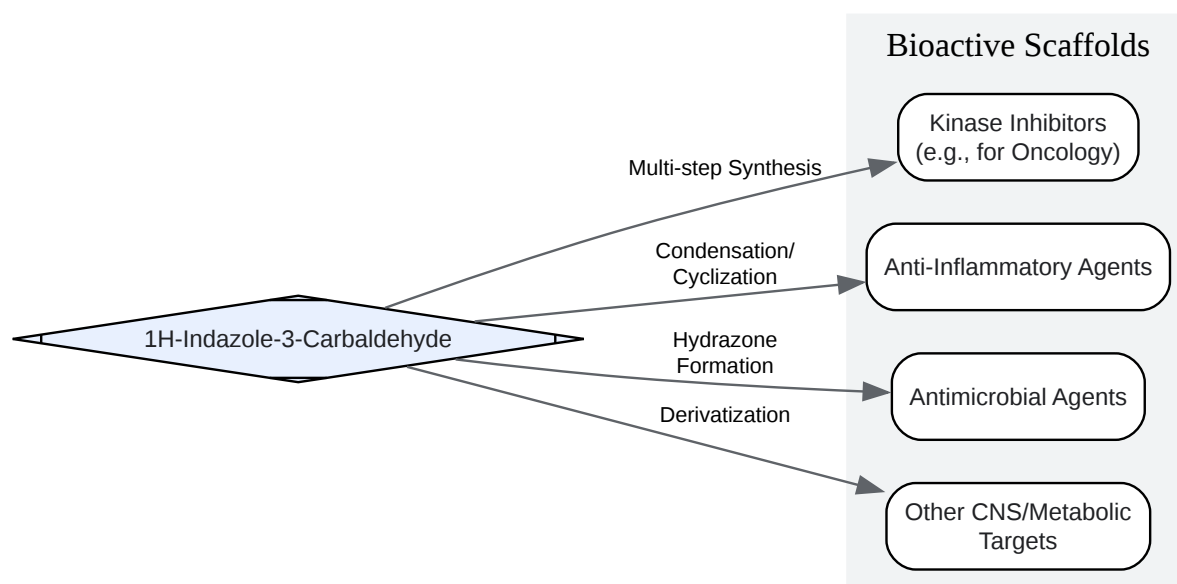
The true value of **1H-indazole-3-carbaldehyde** lies in its synthetic versatility. The aldehyde moiety is a gateway to a vast chemical space, enabling the construction of complex, polyfunctionalized molecules.

Key Transformations and Their Significance:

- Reductive Amination: Conversion to secondary amines, a common functional group in bioactive molecules.
- Wittig and Horner-Wadsworth-Emmons Reactions: Formation of alkenes, allowing for chain extension and introduction of diverse side chains.[\[1\]](#)[\[4\]](#)
- Knoevenagel Condensation: A powerful C-C bond-forming reaction to create  $\alpha,\beta$ -unsaturated systems.[\[1\]](#)[\[4\]](#)
- Cyclization Reactions: Serves as a precursor to other heteroaromatic systems like oxazoles, thiazoles, and benzimidazoles, further diversifying the molecular scaffold.[\[1\]](#)

This versatility makes it an indispensable intermediate for developing novel therapeutic agents targeting a range of diseases.[\[2\]](#)[\[10\]](#)

## Diagram 2: Synthetic Utility in Drug Discovery



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Caption: Role as a key intermediate for bioactive compounds.

## Safety, Handling, and Storage

As with any laboratory chemical, adherence to safety protocols is paramount. **1H-Indazole-3-Carbaldehyde** is classified as an irritant and may be harmful if swallowed.[5][6]

- Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust and prevent contact with skin and eyes.[11][12]
- Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at 0-8 °C under an inert atmosphere is recommended.[9]
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter the sewage system.[13]

## Conclusion

**1H-Indazole-3-Carbaldehyde** is a compound of high strategic value in chemical research and pharmaceutical development. Its robust synthesis, well-characterized properties, and, most importantly, the versatile reactivity of its aldehyde group make it an essential building block for accessing novel 3-substituted indazoles. Its proven role in the pathway to successful therapeutics validates its continued importance, and this guide serves as a technical foundation for scientists leveraging its potential to drive future discoveries.

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